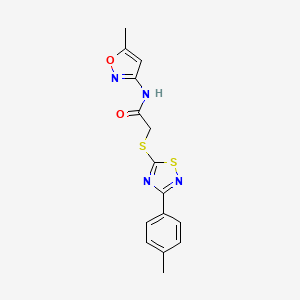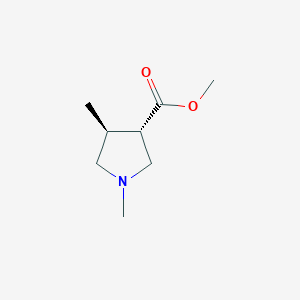
(3S,4S)-1,4-二甲基吡咯烷-3-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds, such as Boc-protected 4-methylproline carboxylates, has been achieved with complete stereoselectivity . The precursor amino acid 3S-hydroxyl,4S-methyl-L-Pro in the nucleus of Echinocandin B (ECB) was synthesized by L-leucine rather than L-proline .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray single-crystal diffraction method . The presence of non-covalent interactions and their impact on crystal structure was determined .Chemical Reactions Analysis
Some of the most important examples of S N 2 reactions in biochemistry are those catalyzed by S-adenosyl methionine (SAM) – dependent methyltransferase enzymes . A methyl group is transferred in an S N 2 reaction from SAM to the amine group on the nucleotide base adenosine .Physical And Chemical Properties Analysis
Phenolic compounds, which may be structurally similar, have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .科学研究应用
对映选择性合成
(3S,4S)-1,4-二甲基吡咯烷-3-羧酸甲酯用于通过迈克尔反应对反式、反式-2,4-二取代吡咯烷-3-羧酸甲酯进行对映选择性合成。此过程涉及良好至优良的非对映选择性,从而产生在各种有机合成中用作中间体的产物。手性仲烯胺酸酯与 2-取代硝基乙烯的迈克尔反应生成加合物,该加合物在进一步还原和环化后生成吡咯烷,突出了该化合物在立体选择性有机合成中的用途 (Revial 等人,2000 年)。
产品结构修订
由二烷基 2-丁炔酸与苯胺和甲醛反应得到的产物的结构已经过修订,表明合成了 1-(芳基)-3-(甲氧基甲基)-4,5-二氧代吡咯烷-3-羧酸甲酯。这展示了该化合物在阐明反应机理和促进对复杂有机反应的理解方面所发挥的作用 (A. Srikrishna 等人,2010 年)。
立体选择性工艺开发
该化合物是用于制备普雷福沙星等化合物的立体选择性工艺开发的关键中间体,表明其在针对兽医病原体的抗生素药物合成中的重要性。通过不对称迈克尔加成和立体选择性烷基化,它展示了药物开发中高效且实用的合成途径的潜力 (T. Fleck 等人,2003 年)。
催化对映选择性
它已被研究用于提高脂肪酶催化水解的对映选择性,从而深入了解化合物的结构特征如何影响酶促反应的立体选择性。这与制备对映体纯药物尤其相关 (A. Sobolev 等人,2002 年)。
区域和立体选择性环化
该化合物参与了铂促进的环化反应,表现出显着的区域和立体选择性。这项研究有助于理解金属催化的环化机理及其在合成有机化学中的应用 (Juerg Ambuehl 等人,1978 年)。
属性
IUPAC Name |
methyl (3S,4S)-1,4-dimethylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-4-9(2)5-7(6)8(10)11-3/h6-7H,4-5H2,1-3H3/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTYYXKRCCSBLL-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3S,4S)-1,4-dimethylpyrrolidine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2-Methylpropyl)phenyl]methanol](/img/structure/B2640183.png)
![5-Chloro-2-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2640184.png)
![N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2640185.png)
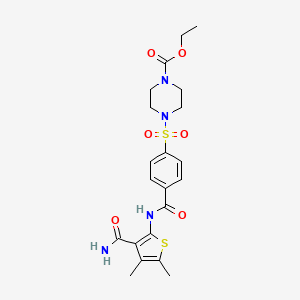
![ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2640188.png)
![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2640189.png)
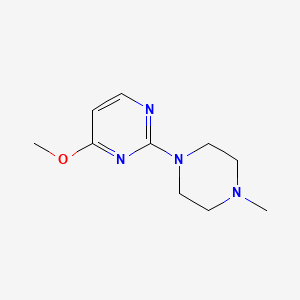
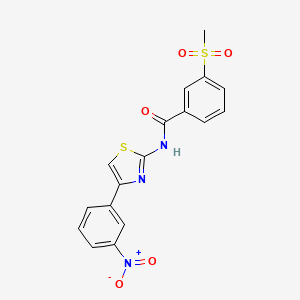
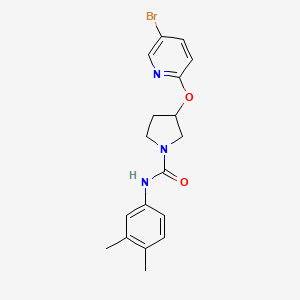
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(methylthio)benzamide](/img/structure/B2640195.png)
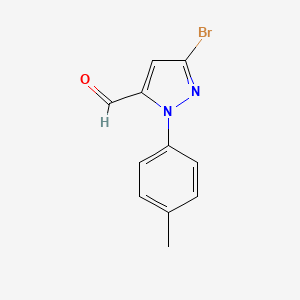

![Methyl 4-[(4-ethenylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2640201.png)
